molecular formula C23H26N8O2 B2746648 1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}pyrrolidin-2-one CAS No. 1797719-50-6

1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}pyrrolidin-2-one

Cat. No.: B2746648
CAS No.: 1797719-50-6
M. Wt: 446.515
InChI Key: PPMCNTRAYGXDJI-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H26N8O2 and its molecular weight is 446.515. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

Research on compounds with structural similarities, such as triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has highlighted their synthesis and molecular docking capabilities. For instance, Flefel et al. (2018) conducted a study on the synthesis of novel pyridine and fused pyridine derivatives, demonstrating their potential in molecular docking screenings towards GlcN-6-P synthase as the target protein. This research suggests the versatility of these compounds in exploring their binding energies and interactions with specific proteins, indicating their potential applications in designing inhibitors or modulators for various biological targets (Flefel et al., 2018).

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant activities of these compounds are also notable. The synthesized compounds exhibit moderate to good binding energies, implying their efficacy in inhibiting microbial growth and oxidative stress. This property is essential for developing new therapeutic agents with potential applications in treating infections and diseases associated with oxidative stress (Flefel et al., 2018).

Potential Therapeutic Applications

Further research into the structural and electronic properties of related anticonvulsant drugs has provided insights into their potential therapeutic applications. Studies on substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines have elucidated their crystal structures and electronic properties, aiding in the understanding of their mechanisms of action and optimizing their therapeutic efficacy (Georges et al., 1989).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O2/c1-16-3-4-19(11-17(16)2)30-13-18(12-22(30)32)23(33)29-9-7-28(8-10-29)20-5-6-21(27-26-20)31-15-24-14-25-31/h3-6,11,14-15,18H,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMCNTRAYGXDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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